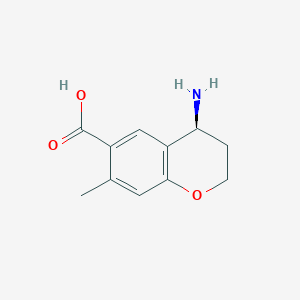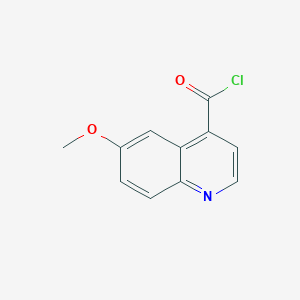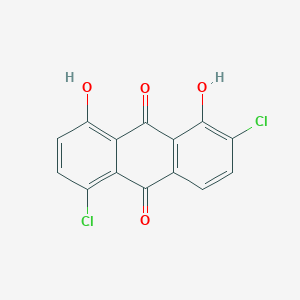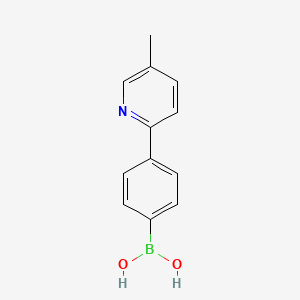
(4-(6-Methylpyridin-3-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(6-Methylpyridin-3-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 6-methylpyridin-3-yl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(6-Methylpyridin-3-yl)phenyl)boronic acid typically involves the borylation of a halogenated precursor. One common method is the palladium-catalyzed borylation of 4-(6-methylpyridin-3-yl)phenyl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound. It reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The boronic acid group can undergo substitution reactions to form various derivatives, such as esters or amides.
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran, ethanol
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling
Phenols: Formed via oxidation
Applications De Recherche Scientifique
(4-(6-Methylpyridin-3-yl)phenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. In medicinal chemistry, it is used to develop inhibitors for various enzymes and receptors. In materials science, it is employed in the synthesis of polymers and electronic materials.
Mécanisme D'action
The primary mechanism of action for (4-(6-Methylpyridin-3-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the pyridinyl group, making it less versatile in certain reactions.
4-(4-Pyridinyl)phenylboronic Acid: Similar structure but with a different substitution pattern on the pyridine ring.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of a methylpyridinyl group, leading to different reactivity and applications.
Uniqueness: (4-(6-Methylpyridin-3-yl)phenyl)boronic acid is unique due to the presence of the 6-methylpyridin-3-yl group, which can participate in additional interactions and provide different electronic properties compared to other boronic acids. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific electronic characteristics.
Propriétés
Formule moléculaire |
C12H12BNO2 |
|---|---|
Poids moléculaire |
213.04 g/mol |
Nom IUPAC |
[4-(5-methylpyridin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H12BNO2/c1-9-2-7-12(14-8-9)10-3-5-11(6-4-10)13(15)16/h2-8,15-16H,1H3 |
Clé InChI |
ZBMODUWVGNKGCU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2=NC=C(C=C2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




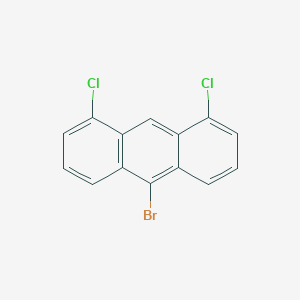


![6-Ethyl-2,3-dihydro-[2,3'-bipyridine]-4,4'(1H,1'H)-dione](/img/structure/B13126046.png)
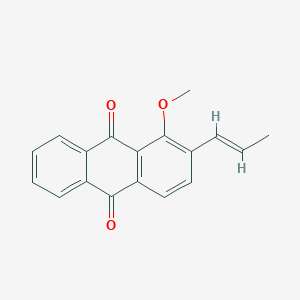

![(2R,4R,5S,6S)-5-hydroxy-4-(hydroxymethyl)-7-oxa-3-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13126065.png)

![6-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13126074.png)
